molecular formula C22H20FN5OS B2871689 N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-21-6

N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2871689
CAS No.: 872995-21-6
M. Wt: 421.49
InChI Key: DSEZUWBTZZLFOP-UHFFFAOYSA-N
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Description

N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide features a [1,2,4]triazolo[4,3-b]pyridazine core, substituted at the 6-position with a 4-fluorobenzylthio group and at the 3-position with a 4-methylbenzamide ethyl chain. This structure combines a heterocyclic scaffold with aromatic and sulfur-containing substituents, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[2-[6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5OS/c1-15-2-6-17(7-3-15)22(29)24-13-12-20-26-25-19-10-11-21(27-28(19)20)30-14-16-4-8-18(23)9-5-16/h2-11H,12-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEZUWBTZZLFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues of the [1,2,4]Triazolo[4,3-b]pyridazine Core

Compound 872995-30-7 ()
  • Structure : Substituted at the 6-position with a 3-(trifluoromethyl)benzylthio group and at the 3-position with a 4-methylbenzamide ethyl chain .
  • Implications : The electron-withdrawing CF₃ group may alter binding interactions in hydrophobic pockets compared to the fluorine atom .
TPA023 ()
  • Structure : Features a tert-butyl group , 2-ethyltriazolylmethoxy , and 2-fluorophenyl substituents.
  • Key Differences : The tert-butyl group enhances steric bulk, which may improve receptor selectivity (e.g., GABA α2/α3 subtypes). The absence of a benzamide chain distinguishes its pharmacokinetic profile.
  • Biological Activity: A non-sedating anxiolytic with α2/α3-subtype selectivity, demonstrating the importance of substituent-driven receptor specificity .
L838417 ()
  • Structure : Contains 7-tert-butyl , 2,5-difluorophenyl , and triazolylmethoxy groups.
  • The triazolylmethoxy group may enhance solubility compared to thioether linkages .

Analogs with Varied Heterocyclic Cores

Compounds 10–15 ()
  • Structure: 1,2,4-triazole derivatives with phenyl/4-fluorophenyl ethanone substituents.
  • IR data confirm the thione tautomer predominates, which may influence redox properties compared to the target compound’s thioether .
Example 53 ()
  • Structure : Pyrazolo[3,4-d]pyrimidine core with fluoro substituents and isopropylbenzamide .
  • Key Differences : The pyrimidine core offers different hydrogen-bonding capabilities. The isopropyl group in the benzamide chain may increase steric hindrance, affecting target engagement .

Substituent-Driven Functional Comparisons

Substituent Type Target Compound Analog (Example) Impact on Properties
Aromatic Thioether 4-fluorobenzylthio 3-(trifluoromethyl)benzylthio ↑ Lipophilicity, ↓ metabolic stability (CF₃)
Benzamide Chain 4-methylbenzamide 2-fluoro-N-isopropylbenzamide ↑ Steric bulk (isopropyl) alters binding
Core Heterocycle [1,2,4]triazolo[4,3-b]pyridazine Pyrazolo[3,4-d]pyrimidine Alters π-stacking and solubility

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